5-(Cyclobutylmethoxy)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclobutylmethoxy)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a cyclobutylmethoxy group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethoxy)-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclobutylmethoxylation: The cyclobutylmethoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutylmethanol derivative reacts with the nitrobenzoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride (NaH) as a base, dimethylformamide (DMF) as a solvent.
Major Products
Reduction: 5-(Cyclobutylmethoxy)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-(Cyclobutylmethoxy)-2-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethoxy)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the cyclobutylmethoxy group can influence the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclobutylmethoxy)-2-nitrobenzoic acid
- 3-(Cyclobutylmethoxy)-2-nitrobenzoic acid
- 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Uniqueness
5-(Cyclobutylmethoxy)-2-nitrobenzoic acid is unique due to the specific positioning of the cyclobutylmethoxy group and the nitro group on the benzoic acid ring. This unique structure can result in distinct chemical and physical properties, such as different reactivity patterns and binding affinities, compared to its analogs.
Properties
IUPAC Name |
5-(cyclobutylmethoxy)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-12(15)10-6-9(4-5-11(10)13(16)17)18-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGUSRKSFXLAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.